molecular formula C10H13NO B13088598 2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol

2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol

Cat. No.: B13088598
M. Wt: 163.22 g/mol
InChI Key: FYVFFEANXWIMHW-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-1-benzazepin-7-ol is a heterocyclic compound that belongs to the class of benzazepines. This compound features a seven-membered ring fused to a benzene ring, with a hydroxyl group attached to the seventh position. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol can be achieved through various methods. One common approach involves the hydrogenation of benzazepines. For instance, the hydrogenation of 1,2,3,4-tetrahydroisoquinoline derivatives can yield the desired compound . Another method includes the ring expansion of naphthalene derivatives, which involves the use of reagents like methyl iodide and potassium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydro-1H-1-benzazepin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzazepines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 2,3,4,5-Tetrahydro-1H-1-benzazepin-7-ol is unique due to its specific hydroxyl group positioning, which influences its reactivity and biological activity. This distinct structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol

InChI

InChI=1S/C10H13NO/c12-9-4-5-10-8(7-9)3-1-2-6-11-10/h4-5,7,11-12H,1-3,6H2

InChI Key

FYVFFEANXWIMHW-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2=C(C1)C=C(C=C2)O

Origin of Product

United States

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